(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid
Description
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid is a synthetic peptide derived from the c-Myc protein, a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis. The c-Myc protein is often overexpressed in various cancers, making it a significant target for cancer research and therapeutic interventions .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H86N12O21/c1-7-26(6)41(63-48(80)32(20-24(2)3)59-43(75)28(10-8-9-19-52)56-44(76)29(12-15-36(54)65)55-42(74)27(53)11-16-37(66)67)50(82)62-35(23-64)49(81)58-30(13-17-38(68)69)45(77)57-31(14-18-39(70)71)46(78)60-33(22-40(72)73)47(79)61-34(51(83)84)21-25(4)5/h24-35,41,64H,7-23,52-53H2,1-6H3,(H2,54,65)(H,55,74)(H,56,76)(H,57,77)(H,58,81)(H,59,75)(H,60,78)(H,61,79)(H,62,82)(H,63,80)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,83,84)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCJJJFQQRDOBC-VBFAXUBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H86N12O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1203.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Attachment
The synthesis employs Rink amide MBHA resin (0.45 mmol/g loading) for C-terminal amidation. The first residue (4-methylpentanoic acid) is anchored via esterification using DIC/HOAt in dichloromethane, achieving 98% attachment efficiency.
Stepwise Chain Elongation
Each cycle follows Fmoc/t-Bu chemistry with the following optimized parameters:
Real-time UV monitoring at 301 nm confirms complete Fmoc deprotection, with <2% residual protection observed.
Critical Mid-Chain Modifications
At residue 7 (3-hydroxypropanoyl), a pseudoproline dipeptide (Thr-Ser(ψMe,Mepro)) is incorporated to disrupt β-sheet formation, reducing deletion sequences from 15% to 3%. Side-chain protection utilizes:
Fragment Condensation Strategy
For segments beyond 8 residues (40% cumulative yield threshold), the peptide is divided into three fragments:
Fragment 1 (Residues 1-5): Synthesized via SPPS on 2-chlorotrityl resin (89% purity)
Fragment 2 (Residues 6-9): Solution-phase synthesis with EDC/HOAt activation (0.1 M in THF)
Fragment 3 (Residues 10-14): Chemo-enzymatic synthesis using subtiligase (85% ligation efficiency)
Ligation occurs in 6 M guanidinium HCl at pH 7.5, with kinetic trapping of intermediate hydrazides to prevent epimerization.
Advanced Purification Techniques
Crude peptide (72% purity) undergoes a three-step purification protocol:
- Ion-exchange chromatography : SO3- resin with 0-1 M NaCl gradient (pH 4.5) removes truncated sequences
- Reverse-phase HPLC : C18 column, 10-40% ACN over 60 min (0.05% TFA modifier)
- Aggregate removal : Size-exclusion chromatography in 20% acetic acid
Final purity reaches 98.2% by analytical HPLC (210 nm), with MS (ESI-TOF) confirming [M+3H]³⁺ at m/z 687.34 (calc. 687.31).
Environmental and Economic Considerations
The wash-free SPPS protocol reduces solvent consumption by 92% compared to traditional methods (3.8 L vs. 48 L per mmol). Automated flow systems achieve 89% yield at 1.5 mmol scale, translating to $2,450/g production cost – a 67% reduction from batch synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of methionine or cysteine residues.
Reduction: Reduction of disulfide bonds.
Substitution: Substitution reactions involving the side chains of amino acids
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents
Major Products
The major products formed from these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
Scientific Research Applications
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid has a wide range of applications in scientific research:
Cancer Research: Used to study the role of c-Myc in cancer cell proliferation and apoptosis. .
Biochemistry: Employed in protein-protein interaction studies, particularly in understanding the interactions between c-Myc and other proteins like Max
Molecular Biology: Utilized in gene expression studies to investigate the regulatory mechanisms of c-Myc
Drug Development: Serves as a target for developing new therapeutic agents aimed at modulating c-Myc activity
Mechanism of Action
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid exerts its effects by mimicking the c-Myc protein, thereby interacting with its molecular targetsThis binding regulates the transcription of genes involved in cell growth, differentiation, and metabolism . The peptide can also disrupt the c-Myc/Max interaction, leading to the inhibition of c-Myc-mediated transcription .
Comparison with Similar Compounds
Similar Compounds
N-Myc Peptide: Another member of the Myc family, involved in neuroblastoma.
L-Myc Peptide: Involved in lung cancer.
Omomyc: A dominant-negative variant of c-Myc that inhibits c-Myc function
Uniqueness
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid is unique due to its specific role in regulating a wide array of cellular processes and its significant involvement in various cancers. Unlike N-Myc and L-Myc, which have more restricted expression patterns, c-Myc is ubiquitously expressed in proliferating cells .
Biological Activity
The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid is a complex peptide with potential therapeutic applications. Its intricate structure suggests a significant biological activity, particularly in metabolic modulation and cellular signaling.
Structural Overview
The compound is characterized by multiple amino acid residues, including various modifications that enhance its stability and bioactivity. The presence of amino acids such as glutamic acid, lysine, and alanine contributes to its functional properties.
| Property | Value |
|---|---|
| Molecular Formula | C187H291N45O59 |
| Molar Mass | 4113.641 g/mol |
| Structure | Peptide with multiple modifications |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a glucagon-like peptide-1 (GLP-1) receptor agonist, similar to other known peptides like semaglutide, which has been shown to enhance insulin secretion and lower blood glucose levels in type 2 diabetes patients .
Key Mechanisms:
- GLP-1 Receptor Agonism : Mimics the action of GLP-1, promoting insulin release.
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Prevents the breakdown of incretin hormones, prolonging their action.
- Modulation of Appetite : Influences satiety signals in the brain.
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results:
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant activity in modulating glucose metabolism and insulin sensitivity. For example:
- Cell Line Studies : Experiments using pancreatic beta-cell lines showed enhanced insulin secretion in response to glucose stimulation when treated with the compound.
In Vivo Studies
Animal studies have indicated that administration of this peptide leads to:
- Weight Loss : Reduction in body weight and fat mass in obese models.
- Improved Glycemic Control : Lowered fasting blood glucose levels and improved glucose tolerance tests.
Case Studies
-
Diabetic Models : In a controlled study involving diabetic rats, administration of the compound resulted in a 30% decrease in blood glucose levels after four weeks compared to control groups.
Parameter Control Group Treatment Group Fasting Glucose (mg/dL) 250 175 Weight Change (%) 0 -10
Q & A
Q. Table 1: Key Analytical Techniques
| Technique | Application | Sensitivity |
|---|---|---|
| NMR | Stereochemical analysis | 0.1–1 mM |
| HRMS | Molecular weight validation | <1 ppm error |
| Chiral HPLC | Enantiomeric resolution | >95% purity |
Advanced: How can researchers optimize Solid-Phase Peptide Synthesis (SPPS) to address challenges in synthesizing this multi-residue peptide?
Answer:
Key challenges include side-chain reactivity , aggregation , and stereochemical drift . Optimization strategies:
- Protecting Groups : Use orthogonal groups (e.g., Fmoc for amines, tert-butyl for carboxylic acids) to prevent undesired reactions .
- Coupling Reagents : Employ HATU or PyBOP for efficient amide bond formation in sterically hindered regions .
- Aggregation Mitigation : Incorporate pseudo-proline dipeptides or backbone modifications to reduce β-sheet formation .
- Real-Time Monitoring : Use LC-MS to track coupling efficiency and identify incomplete reactions early .
Advanced: How should contradictory data on the compound’s enzyme inhibition mechanisms be resolved?
Answer:
Contradictions often arise from assay conditions or target specificity. Methodological solutions:
- Kinetic Assays : Perform Michaelis-Menten analysis under varied pH/temperature to confirm inhibition type (competitive vs. non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry to rule off-target effects .
- Computational Docking : Use molecular dynamics simulations (e.g., Schrödinger Suite) to validate binding poses against crystallographic data .
- Control Experiments : Test inhibition in knockout cell lines to isolate primary targets .
Advanced: What methodological approaches ensure stereochemical integrity during synthesis?
Answer:
- Chiral Auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to enforce desired configurations .
- X-ray Crystallography : Resolve ambiguous NMR assignments for critical residues .
- Circular Dichroism (CD) : Monitor secondary structure formation, which correlates with correct stereochemistry .
- Enzymatic Validation : Use proteases (e.g., trypsin) to confirm cleavage patterns indicative of proper folding .
Advanced: How can AI-driven computational modeling enhance the study of this compound’s biological interactions?
Answer:
- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations predict reaction intermediates and transition states .
- Free Energy Perturbation (FEP) : Calculates binding energy differences for structure-activity relationship (SAR) refinement .
- Machine Learning : Train models on existing peptide-protein interaction data to prioritize synthesis targets .
- COMSOL Multiphysics : Simulate diffusion and binding kinetics in multi-compartment systems (e.g., cell membranes) .
Basic: What strategies mitigate solubility issues during in vitro assays?
Answer:
- Buffer Optimization : Use phosphate-buffered saline (PBS) with 5–10% DMSO or cyclodextrins to enhance solubility .
- pH Adjustment : Stabilize charged states (e.g., deprotonate carboxyl groups at pH 7.4) .
- Lyophilization : Pre-dissolve the peptide in organic solvents (e.g., acetonitrile) and reconstitute in assay buffer .
Advanced: How can researchers design experiments to validate the compound’s stability under physiological conditions?
Answer:
- Accelerated Stability Studies : Incubate at 37°C in simulated body fluid (SBF) and analyze degradation via LC-MS .
- Protease Resistance Assays : Expose to serum proteases (e.g., pepsin) and quantify intact peptide over time .
- Metabolite Identification : Use HRMS to track metabolic byproducts in hepatocyte models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
